molecular formula C12H14N2 B3130825 N-Allyl N-[(1H-indol-7-yl)methyl]amine CAS No. 345264-22-4

N-Allyl N-[(1H-indol-7-yl)methyl]amine

Cat. No. B3130825
Key on ui cas rn: 345264-22-4
M. Wt: 186.25 g/mol
InChI Key: MBBBWYCFRSPXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058425B2

Procedure details

Add allylamine (2.50 mL, 33.1 mmol), acetic acid (3.4 mL), and sodium triacetoxyborohydride (5.85 g, 27.6 mmol) to a solution of indole-7-carboxaldehyde (4.00 g, 27.6 mmol) in 1,2-dichloroethane (120 mL) at 20-24° C. and stir the resulting mixture at 20-24° C. for 5 hours. Add an additional 1.5 g (7.1 mmol) of sodium triacetoxyborohydride and stir the resulting mixture overnight. Dilute the mixture with dichloromethane (300 mL), wash carefully with aqueous sodium bicarbonate (100 mL), and separate the layers. Wash the organic layer sequentially with water (100 mL) and saturated aqueous sodium chloride (100 mL), dry over sodium sulfate, filter, and concentrate under reduced pressure. Subject the residue to silica gel chromatography, eluting with 10-30% ethyl acetate in hexanes. Combine fractions containing product and concentrate them under reduced pressure to provide the desired compound as a light yellow oil (4.21 g, 82%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][C:30]=2[CH:32]=O)[CH:25]=[CH:24]1>ClCCCl.ClCCl>[CH2:1]([NH:4][CH2:32][C:30]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:31]=1[NH:23][CH:24]=[CH:25]2)[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.85 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C=O
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 (± 2) °C
Stirring
Type
CUSTOM
Details
stir the resulting mixture at 20-24° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir the resulting mixture overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
wash carefully with aqueous sodium bicarbonate (100 mL)
CUSTOM
Type
CUSTOM
Details
separate the layers
WASH
Type
WASH
Details
Wash the organic layer sequentially with water (100 mL) and saturated aqueous sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
WASH
Type
WASH
Details
eluting with 10-30% ethyl acetate in hexanes
ADDITION
Type
ADDITION
Details
Combine fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrate them under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)NCC=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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